

Technical Guide: **tert-Butyl (2-amino-2-oxoethyl)carbamate (Boc-glycinamide)**

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Compound of Interest

Compound Name: *tert-Butyl (2-amino-2-oxoethyl)carbamate*

Cat. No.: *B150929*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-oxoethyl)carbamate, commonly known as Boc-glycinamide, is a pivotal intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the glycine amide backbone makes it a versatile building block for the controlled assembly of more complex molecules. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under acidic conditions, a cornerstone of the Boc/Bzl strategy in peptide synthesis.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Boc-glycinamide.

Chemical and Physical Properties

Boc-glycinamide is a white to off-white solid at room temperature. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

Property	Value
IUPAC Name	tert-butyl N-(2-amino-2-oxoethyl)carbamate
Synonyms	Boc-Gly-NH ₂ , Boc-Glycinamide, N-Boc-glycinamide
CAS Number	35150-09-5
Molecular Formula	C ₇ H ₁₄ N ₂ O ₃
Molecular Weight	174.2 g/mol
Appearance	White to off-white solid

Table 2: Physical and Spectroscopic Properties

Property	Value	Source
Melting Point	85-87 °C	ChemicalBook
Boiling Point (Predicted)	339.7 ± 25.0 °C	ChemicalBook
Density (Predicted)	1.107 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	12.01 ± 0.46	ChemicalBook
Storage Temperature	Sealed in dry, Store in freezer, under -20°C	ChemicalBook
¹ H NMR (Predicted)	(90 MHz, CDCl ₃) δ ppm: 6.00 (s, br), 5.62 (s, br), 5.16 (s, br), 3.80 (d, 2 H, J=5.8 Hz), and 1.46 (s, 9 H)	iChemical

Synthesis of tert-Butyl (2-amino-2-oxoethyl)carbamate

The synthesis of Boc-glycinamide is typically achieved through the coupling of N-Boc-glycine with ammonia. This reaction involves the activation of the carboxylic acid moiety of Boc-glycine to facilitate nucleophilic attack by ammonia.

Experimental Protocol: Synthesis from N-Boc-glycine

This protocol describes a general method for the amidation of N-Boc-glycine.

Materials:

- N-Boc-glycine
- Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
- N,N-Diisopropylethylamine (DIEA)
- Ammonia source (e.g., ammonia solution in a suitable solvent or ammonia gas)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Activation of N-Boc-glycine:
 - Dissolve N-Boc-glycine (1 equivalent) in anhydrous DMF.
 - Add the coupling agent (e.g., HBTU, 1.1 equivalents) and HOBt (1.1 equivalents).
 - Add DIEA (2.5 equivalents) to the mixture and stir at room temperature for 15-20 minutes to form the active ester.
- Amidation:

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in an appropriate solvent (e.g., dioxane or methanol).
- Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Extract the aqueous layer with ethyl acetate.
 - Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure **tert-Butyl (2-amino-2-oxoethyl)carbamate**.

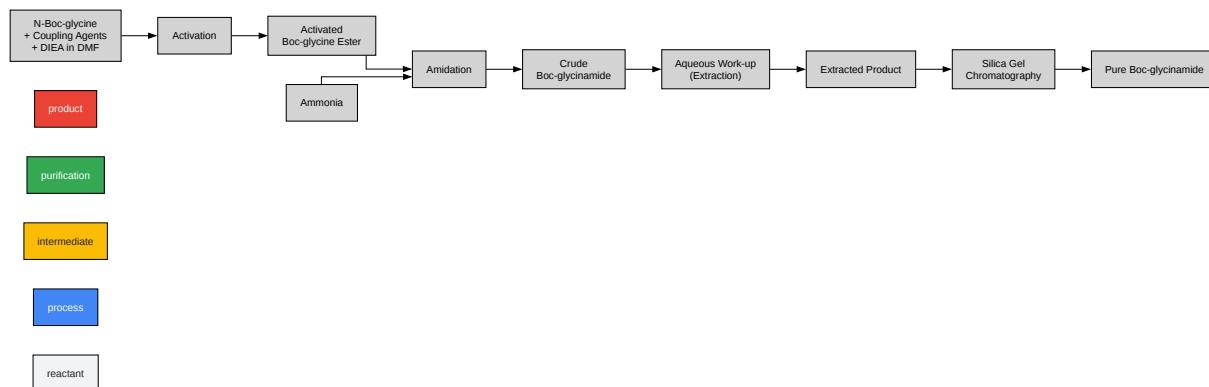
Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **tert-Butyl (2-amino-2-oxoethyl)carbamate**.

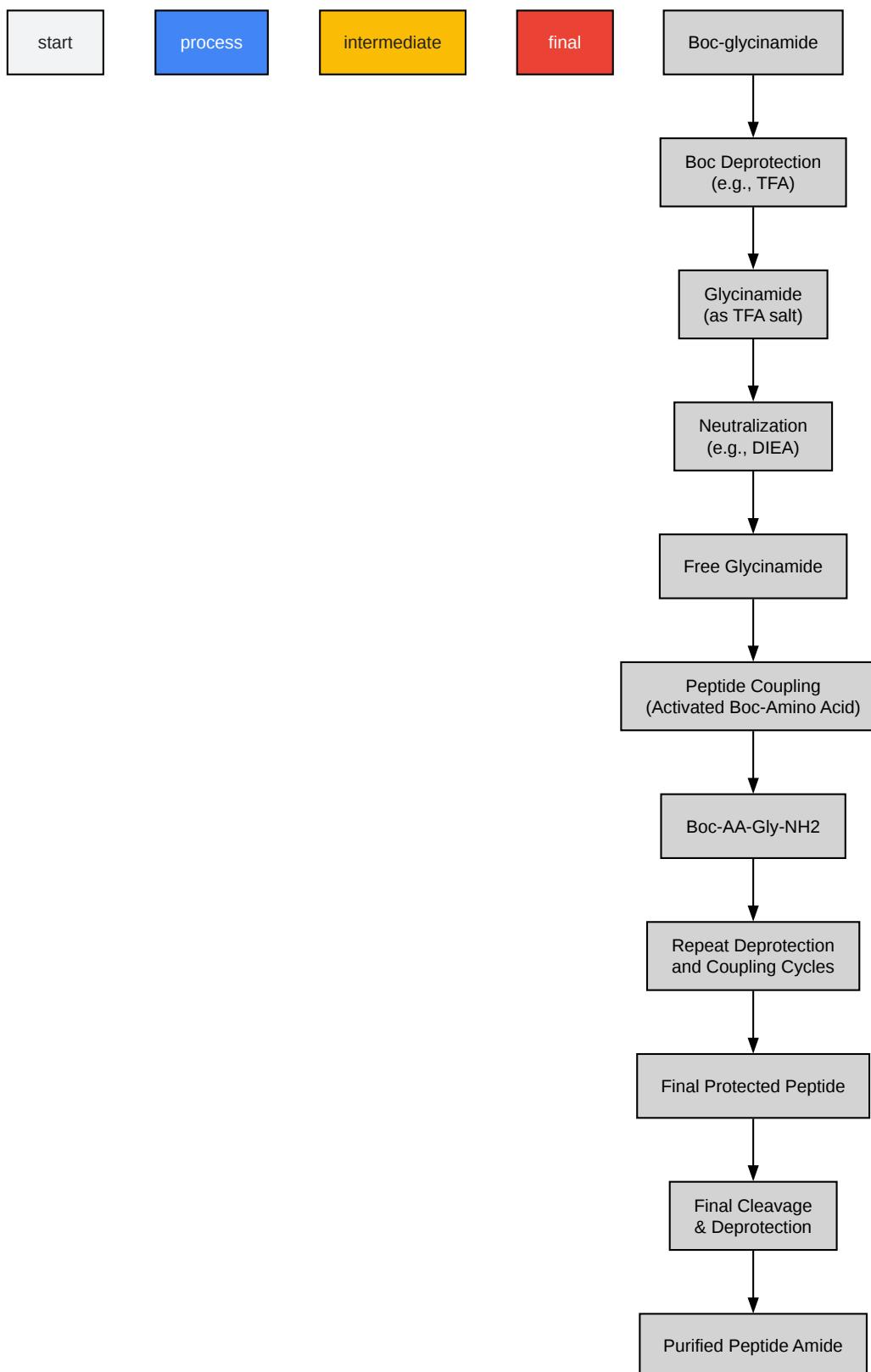


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Synthesis and purification of Boc-glycinamide.

Application in Peptide Synthesis

Boc-glycinamide can serve as a C-terminal amide precursor in peptide synthesis. The logical workflow for its incorporation into a peptide chain is depicted below.



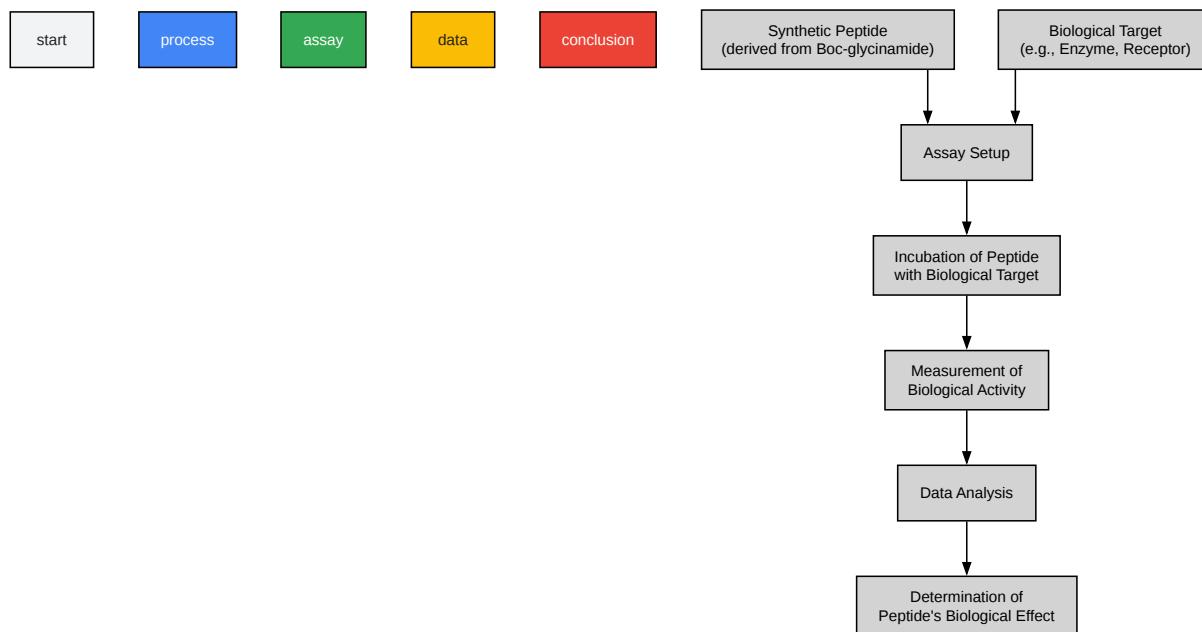
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Use of Boc-glycinamide in solid-phase peptide synthesis.

Biological Context and Applications

While **tert-Butyl (2-amino-2-oxoethyl)carbamate** is primarily a synthetic intermediate, its structural motif is relevant in the context of drug discovery and proteomics. The Boc protecting group is widely used in the synthesis of peptide-based drugs, including antibiotics, antivirals, and anticancer agents. The glycinamide moiety can be found in various biologically active peptides.

Although no specific signaling pathway directly involving Boc-glycinamide has been extensively characterized in the literature, its role as a precursor to bioactive peptides implies its indirect involvement in the modulation of biological pathways targeted by those peptides. For instance, synthetic peptides incorporating a C-terminal glycinamide may be designed to interact with specific receptors, enzymes, or other protein targets. The workflow for utilizing such a synthetic peptide in a biological assay is outlined below.



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References

- 1. [benchchem.com \[benchchem.com\]](http://benchchem.com)
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